4-甲基-6-苯基嘧啶-2-硫醇

描述

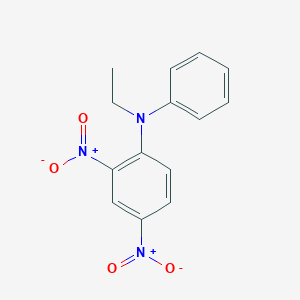

4-Methyl-6-phenylpyrimidine-2-thiol is a compound that belongs to the class of thiopyrimidine derivatives. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities. The thiopyrimidine core is a common motif in medicinal chemistry, often associated with antioxidant, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of thiopyrimidine derivatives often involves multicomponent reactions, where different starting materials are combined to form a more complex structure. For example, the synthesis of 4-hydroxyphenyl substituted thiopyrimidine derivatives starts with a tetrahydro-2-thioxopyrimidine compound and involves optimization using Density Functional Theory (DFT) calculations to understand the 3D geometries and electronic structures . Another study reports the catalyst-free synthesis of thiopyrimidine derivatives in an aqueous ethanol medium, highlighting the importance of green chemistry principles in the synthesis process .

Molecular Structure Analysis

The molecular structure of thiopyrimidine derivatives is characterized using various spectroscopic techniques such as NMR, FT-IR, and elemental analysis. Single-crystal X-ray diffraction is also a common method to determine the precise molecular structure of these compounds . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Thiopyrimidine derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and oxidation. These reactions can lead to the formation of different tautomers, as well as the introduction of various functional groups that can significantly alter the chemical and biological properties of the compounds . The reactivity of these compounds is influenced by the substituents on the thiopyrimidine ring, which can be strategically modified to obtain desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as steric factors, can affect these properties. For instance, the stability of cardiovascular-active thiopyrimidines can be improved by introducing electron-withdrawing substituents and bulky aryl groups . The antioxidant activity of these compounds is often assessed in vitro using assays such as DPPH and ABTS radical scavenging, which provide insights into their potential as therapeutic agents .

科学研究应用

高效液相色谱

- 荧光标记用于HPLC:该化合物已被用于生物重要硫醇的高效液相色谱(HPLC)荧光标记。这种方法有助于在制药配方中选择性和快速检测硫醇 (Gatti et al., 1990)。

光电应用

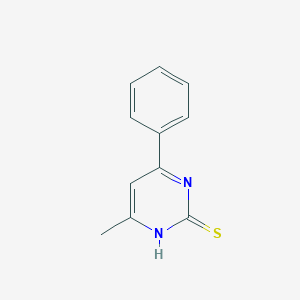

- 非线性光学(NLO):4-甲基-6-苯基嘧啶-2-硫醇的衍生物在非线性光学中具有重要应用。研究表明,与标准分子相比,这些衍生物表现出更大的NLO性质,使它们适用于高科技光电应用 (Hussain et al., 2020)。

抗菌剂

- 潜在的抗菌特性:某些衍生物已被合成为潜在的抗菌剂,显示出对病原微生物的活性 (El-kerdawy et al., 1990)。

医学研究

- 细胞毒活性:从乙酸4-甲基-2-苯基-6-硫代嘧啶-5-羧酸酯合成的新型4-硫代嘧啶衍生物已被研究其对各种癌细胞系的细胞毒活性。它们的结构差异极大地影响其细胞毒性 (Stolarczyk et al., 2018)。

结构和电子性质

- 晶体结构和抗菌活性:对4-甲基-1,6-二苯基嘧啶-2(1H)-硒酮等衍生物的研究显示出强大的抗菌活性和有趣的结构特征,这些特征受氯和甲基取代基的影响 (Korona-Głowniak等,2021)。

有机金属化学

- 苯基嘧啶的环钯化:4-甲基-6-苯基嘧啶-2-硫醇衍生物已被用于环钯化研究,揭示了它们的配位化学和在有机金属合成中的潜力 (Caygill et al., 1990)。

金纳米颗粒聚集

- 抗甲状腺药物的检测:已开发了一种敏感的比色法,涉及胶体金纳米颗粒的聚集,用于检测4-羟基-2-巯基-6-甲基嘧啶,突显其与金纳米颗粒的相互作用 (Hormozi-Nezhad & Ghayyem, 2014)。

安全和危害

作用机制

Target of Action

Pyrimidine derivatives have been known to exhibit antitrypanosomal and antiplasmodial activities . Therefore, it’s plausible that this compound may interact with similar targets, such as enzymes or receptors in these organisms.

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in the organism’s metabolic processes

Biochemical Pathways

Given the known antitrypanosomal and antiplasmodial activities of pyrimidine derivatives , it’s plausible that this compound may affect pathways related to these organisms’ metabolism or replication

Pharmacokinetics

The compound’s molecular weight of 20228 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed

Result of Action

Given the known antitrypanosomal and antiplasmodial activities of pyrimidine derivatives , it’s plausible that this compound may lead to the death or inhibition of these organisms

Action Environment

For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures may affect its stability

属性

IUPAC Name |

6-methyl-4-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQVDRQQNNUJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352901 | |

| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-phenylpyrimidine-2-thiol | |

CAS RN |

27955-44-8 | |

| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when 4-Methyl-6-phenylpyrimidine-2-thiol is treated with copper bronze in boiling cymene?

A1: The reaction of 4-Methyl-6-phenylpyrimidine-2-thiol with copper bronze in boiling cymene results in the formation of a dipyrimidinyl sulfide. This suggests that copper bronze acts as a catalyst, promoting a coupling reaction between two molecules of the thiol, resulting in the formation of a sulfur-sulfur bond and the elimination of hydrogen. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)

![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)

![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)

![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)